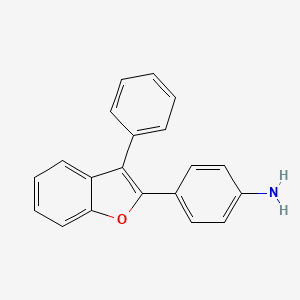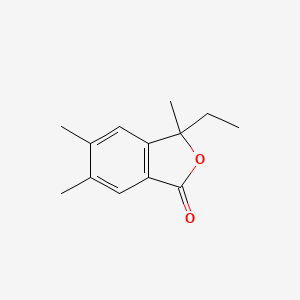
4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione is a chemical compound belonging to the isobenzofuranone family This compound is characterized by its unique structure, which includes a hydroxy group and a phenoxy group attached to an isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-7-phenoxyisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives. One common method employs molecular oxygen and hydrogen peroxide in subcritical water as the reaction medium. This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1,3-diones in a single step without the need for a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of subcritical water and molecular oxygen, can be applied to scale up the synthesis process while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuranone core.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different isobenzofuranone derivatives, while substitution can introduce new functional groups, enhancing the compound’s reactivity.
Scientific Research Applications
4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-7-phenoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and phenoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with oxidative and reductive enzymes .
Comparison with Similar Compounds
4-Hydroxyisobenzofuran-1,3-dione: Shares a similar core structure but lacks the phenoxy group.
3-Hydroxyphthalic Anhydride: Another related compound with a hydroxy group attached to the isobenzofuranone core.
4-Hydroxy-2-benzofuran-1,3-dione: Similar structure but with different substituents.
Uniqueness: 4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione is unique due to the presence of both hydroxy and phenoxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
89450-88-4 |
|---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
4-hydroxy-7-phenoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H8O5/c15-9-6-7-10(18-8-4-2-1-3-5-8)12-11(9)13(16)19-14(12)17/h1-7,15H |
InChI Key |
GYKAQDFINYWISV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)O)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


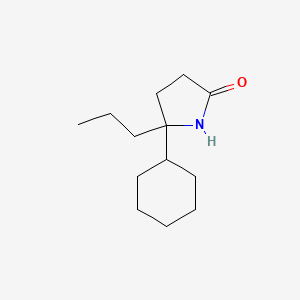


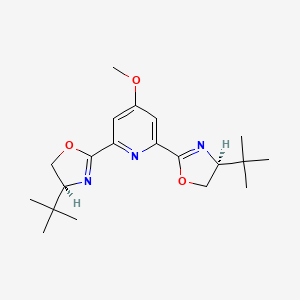
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
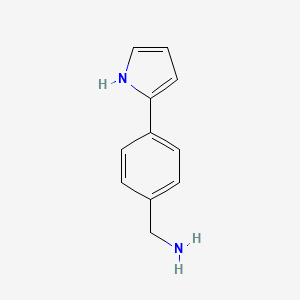
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)

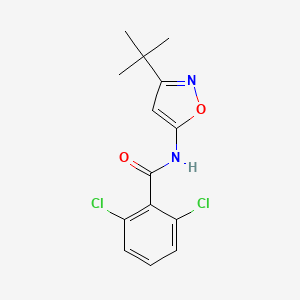

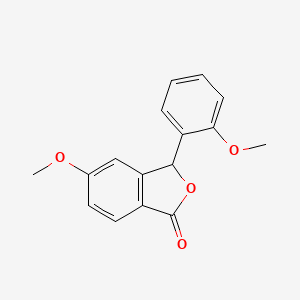
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
